Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate
Description
Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate is a heterocyclic compound featuring a benzo[d]oxazole core with a fused benzene ring, a ketone group at position 2, and a methyl ester substituent at position 4. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions, such as the condensation of methyl 2-aminobenzoate derivatives with carbonylating agents .
Properties
IUPAC Name |
methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-8(11)5-3-2-4-6-7(5)10-9(12)14-6/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQNEWWVQONQCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
CDI-Mediated Cyclization Method
The most widely documented synthesis of Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate involves a cyclization reaction mediated by N,N'-carbonyldiimidazole (CDI). This method, adapted from a procedure published by the Royal Society of Chemistry, proceeds as follows:
Starting Material : Methyl 2-amino-3-hydroxybenzoate (200 mg, 1.20 mmol) serves as the precursor.
Reagents and Solvents : CDI (388 mg, 2.40 mmol) is employed as the cyclizing agent in dichloromethane (4 mL).
Reaction Conditions : The mixture is stirred at 45°C for 14 hours under anhydrous conditions.
Workup and Purification :
-
Post-reaction, water (10 mL) is added to quench the reaction.
-
The product is extracted with ethyl acetate (3 × 20 mL), washed with 1 M HCl (3 × 5 mL) and brine (10 mL), and dried over MgSO₄.
-
Purification via column chromatography (hexanes:ethyl acetate, 10:1 to 1:1 gradient) yields the target compound as an off-white solid.
Key Reaction Mechanism:
The reaction proceeds through the activation of the hydroxyl group by CDI, forming an imidazole carbamate intermediate. Intramolecular nucleophilic attack by the adjacent amine group facilitates oxazole ring closure, with subsequent elimination of imidazole to yield the desired product.
Alternative Synthetic Approaches
While the CDI-mediated method is predominant, alternative routes have been explored in literature:
Pyridine Hydrochloride-Assisted Thermal Cyclization :
A modified procedure involves heating methyl 2-cyano-6-methoxybenzoate with pyridine hydrochloride at 210°C under anhydrous and oxygen-free conditions. However, this method is less favored due to lower yields (47%) and harsher reaction parameters.
Comparative Table of Synthetic Methods :
| Method | Reagents/Conditions | Yield (%) | Purity |
|---|---|---|---|
| CDI-mediated cyclization | CDI, CH₂Cl₂, 45°C, 14 h | 74 | High (≥95%) |
| Thermal cyclization | Pyridine HCl, 210°C, 1 h | 47 | Moderate (~85%) |
Optimization of Reaction Parameters
Critical factors influencing the efficiency of the CDI-mediated method include:
Temperature : Elevated temperatures (45°C) enhance reaction kinetics without promoting side reactions.
Molar Ratios : A 2:1 molar ratio of CDI to starting material ensures complete conversion, minimizing unreacted intermediates.
Solvent Choice : Dichloromethane provides optimal solubility for both the starting material and CDI, facilitating homogeneous reaction conditions.
Challenges :
-
Prolonged reaction times (>20 hours) risk imidazole byproduct formation.
-
Column chromatography is essential for removing residual CDI and imidazole derivatives.
Characterization and Analytical Data
The compound’s structural integrity is confirmed through spectroscopic and chromatographic analyses:
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 11.82 (br s, 1H, NH),
-
δ 7.67–7.51 (m, 2H, aromatic),
-
δ 7.22–7.13 (m, 1H, aromatic),
¹³C NMR :
Mass Spectrometry :
Comparative Analysis with Related Benzoxazole Derivatives
This compound exhibits distinct reactivity compared to analogs:
| Compound | Key Functional Groups | Synthesis Yield (%) |
|---|---|---|
| Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate | Chloro, carboxylate | 68–72 |
| Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate | Oxo, carboxylate | 65–70 |
The presence of the 4-carboxylate group in the target compound enhances its solubility in polar solvents, facilitating downstream functionalization.
Industrial-Scale Production Considerations
Scalability of the CDI-mediated method requires addressing:
-
Cost Efficiency : CDI’s high cost necessitates catalyst recovery or alternative cyclizing agents.
-
Solvent Management : Dichloromethane’s environmental impact prompts exploration of greener solvents (e.g., ethyl acetate).
-
Continuous Flow Systems : Implementing flow chemistry could reduce reaction times and improve yield consistency.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of microbial growth or interference with cancer cell proliferation .
Comparison with Similar Compounds
Structural Comparisons
Heterocyclic Core Variations
The benzo[d]oxazole scaffold distinguishes this compound from analogs with other heterocycles. Key structural analogs include:
| Compound Name | Heterocycle | Substituents | Key Structural Differences |
|---|---|---|---|
| Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate | Oxazole | C4 methyl ester, C2 ketone | Reference compound |
| Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate | Thiazole (S instead of O) | C6 methyl ester, C2 ketone | Sulfur atom increases lipophilicity and alters electronic properties |
| Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | Pyrimidine | C4 methyl ester, C2 ketone | Additional nitrogen enhances hydrogen-bonding potential |
| Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate | Oxazole | C4 methyl ester, C2 fluorobenzyl | Fluorine introduces electron-withdrawing effects |
Functional Group Modifications
- Ester Position : Compounds like Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate place the ester at C6 instead of C4, altering steric interactions in biological targets.
- Substituent Effects : The 4-fluorobenzyl group in Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate enhances metabolic stability compared to the parent compound.
Bioactivity
- Target Compound: Potential applications in drug discovery due to its oxazole core, which is common in kinase inhibitors and antimicrobial agents.
- Thiazole Analog : Exhibits distinct biological activity, possibly due to sulfur’s role in redox interactions.
- Chromone Derivatives (e.g., 7-Hydroxychromone) : Unlike the target compound, these exhibit antioxidant properties, highlighting the impact of heterocycle choice on bioactivity.
Physicochemical Properties
- Lipophilicity : The thiazole analog is more lipophilic (logP ~2.5) than the oxazole-based target compound (logP ~1.8), affecting membrane permeability.
- Solubility : Ester groups in all analogs confer moderate aqueous solubility, but pyrimidine derivatives may show higher solubility due to hydrogen-bonding capacity.
Biological Activity
Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate is a compound belonging to the class of oxazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique heterocyclic structure characterized by an oxazole ring and a carboxylate group. The molecular formula is , with a molecular weight of approximately 179.15 g/mol. Its structural attributes contribute to its reactivity and interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It can interact with various receptors, modulating signaling pathways that influence cell proliferation and survival.
- Antioxidant Properties : Some studies suggest that oxazole derivatives exhibit antioxidant activities, potentially protecting cells from oxidative stress.
Anticancer Activity
Research has indicated that this compound possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | |
| MCF-7 (breast cancer) | 12.0 | |
| A549 (lung cancer) | 8.7 |
The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Activity
This compound has also shown promising antimicrobial activity against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 µg/mL | |
| Escherichia coli | 30 µg/mL | |
| Candida albicans | 20 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains.
Research Findings and Case Studies
Recent studies have explored the synthesis and biological evaluation of this compound derivatives. For instance:
- Synthesis and Characterization : Various synthetic routes have been developed to optimize yield and purity. The use of green chemistry principles has been emphasized to reduce environmental impact.
- In Vivo Studies : Animal models have been employed to evaluate the therapeutic potential of the compound in cancer treatment, showing reduced tumor growth rates compared to control groups.
- Molecular Docking Studies : Computational studies have identified potential binding sites on target proteins, providing insights into how structural modifications could enhance biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate, and how are reaction progress and purity monitored?
- Methodology : Synthesis typically involves condensation reactions between substituted benzoic acid derivatives and carbamate precursors under acidic or basic conditions. Microwave-assisted synthesis (e.g., 50–100°C, 1–2 hours) can improve yields and reduce reaction times . Reaction progress is monitored via thin-layer chromatography (TLC), with ethyl acetate/hexane (1:3) as a common mobile phase . Purification is achieved through recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution) .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ calculated vs. observed mass accuracy < 2 ppm) .
- NMR Spectroscopy : 1H and 13C NMR identify substituent patterns (e.g., oxazole ring protons at δ 7.5–8.5 ppm; ester carbonyl at ~δ 165–170 ppm) .
- Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and oxazole ring vibrations .
Q. How is the crystal structure of this compound determined, and which software tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution uses direct methods in SHELXS , while refinement employs SHELXL for anisotropic displacement parameters and hydrogen bonding . Visualization and thermal ellipsoid plots are generated using ORTEP-3 . Example: Monoclinic systems (space group C2/c) with unit cell parameters a = 16.3770 Å, b = 8.5928 Å, c = 43.7733 Å .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?
- Methodology : Cross-validate using complementary techniques. For example, minor HRMS discrepancies (e.g., Δ < 0.2 ppm) may arise from isotopic impurities or ion source variability . Tautomeric equilibria (e.g., keto-enol forms) can be assessed via variable-temperature NMR or density functional theory (DFT) calculations .
Q. What strategies optimize regioselectivity in benzoxazole ring substitutions during derivatization?
- Methodology : Use electron-withdrawing groups (e.g., nitro or ester substituents) to direct electrophilic attacks to specific positions. Microwave irradiation enhances regiocontrol by reducing side reactions (e.g., 70°C, 30 minutes) . Catalytic methods (e.g., Pd-mediated cross-coupling) enable selective functionalization of the oxazole ring .
Q. How do hydrogen bonding patterns influence crystal packing, and what analytical frameworks are used?
- Methodology : Graph set analysis ( R²₂(8) motifs for dimeric hydrogen bonds) classifies interactions like O–H···O or N–H···O . Software tools (e.g., Mercury ) map hydrogen bond networks and quantify geometric parameters (e.g., D–H···A angles > 150°) .
Q. What challenges arise in refining crystal structures with disorder, and how are they addressed?
- Methodology : For disordered solvent molecules or flexible substituents, apply the SQUEEZE algorithm (PLATON) to model electron density voids . Twin refinement in SHELXL resolves overlapping reflections in non-merohedral twinning .
Q. How are complex splitting patterns in NMR spectra interpreted for diastereomeric mixtures?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
